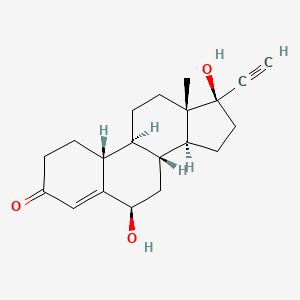

6beta-Hydroxy Norethindrone

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONQVEAZNZIVHW-BHJGDWCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857706 | |

| Record name | (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51724-44-8 | |

| Record name | 6beta-Hydroxynorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051724448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYNORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSA95YG2AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways Leading to 6beta Hydroxy Norethindrone Formation

Primary Metabolic Routes of Norethindrone (B1679910)

Norethindrone is primarily metabolized in the liver. wikipedia.orgdrugbank.com The main metabolic pathways involve the reduction of the A-ring and hydroxylation. drugbank.comnih.gov Reduction of the Δ4-double bond, catalyzed by 5α- and 5β-reductases, leads to the formation of 5α- and 5β-dihydronorethisterone. wikipedia.org These are further metabolized by 3α- and 3β-hydroxysteroid dehydrogenases to various tetrahydronorethisterone isomers. wikipedia.orgdrugbank.com Additionally, a minor amount of norethindrone can be aromatized to ethinylestradiol. wikipedia.org Alongside these reductive pathways, oxidative metabolism, particularly hydroxylation, plays a crucial role. wikipedia.orgfda.govdrugs.comfda.gov

Enzymatic Hydroxylation at the 6β-Position

The introduction of a hydroxyl group at the 6β-position of the norethindrone molecule is a key metabolic step. This reaction is an oxidative process catalyzed by a specific family of enzymes.

Identification of Specific Cytochrome P450 Isoforms Involved in 6β-Hydroxylation

The hydroxylation of norethindrone is primarily mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgdrugbank.com These enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. frontiersin.org

Research has pinpointed CYP3A4 as the principal enzyme responsible for the 6β-hydroxylation of norethindrone. wikipedia.orgnih.govnih.gov Studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the main catalyst for this specific metabolic reaction. nih.govnih.govresearchgate.net The involvement of CYP3A4 is significant, as this enzyme is also responsible for the metabolism of a wide range of other drugs, creating a potential for drug-drug interactions. nih.govresearchgate.net The rate of testosterone (B1683101) 6β-hydroxylation is often used as a marker for CYP3A4 activity. researchgate.netresearchgate.net Inhibition of CYP3A4 with agents like ketoconazole (B1673606) has been shown to strongly inhibit the biotransformation of norethindrone. nih.gov Furthermore, immunoinhibition studies with CYP3A4-antibodies have demonstrated a significant reduction in norethindrone hydroxylation. nih.gov

While CYP3A4 is the primary enzyme, other CYP isoforms may have a minor role in norethindrone metabolism. drugbank.comnih.gov Studies have suggested that CYP2C19 may also contribute to the hydroxylation of norethindrone, although to a much lesser extent than CYP3A4. nih.gov The biotransformation of norethindrone has been shown to be inhibited to a modest degree by fluconazole, an inhibitor of CYP2C9 and CYP2C19. nih.gov However, the predominant role in the formation of hydroxylated metabolites, including 6β-hydroxy norethindrone, is attributed to CYP3A4. nih.govhivclinic.ca

Role of CYP3A4 in Norethindrone 6beta-Hydroxylation

Stereoselective Nature of Hydroxylation Processes

The hydroxylation of steroids by cytochrome P450 enzymes is often a highly stereoselective process, meaning that the enzyme preferentially adds the hydroxyl group to a specific spatial position. acs.orgkoreascience.krfrontiersin.orgnih.gov In the case of norethindrone, hydroxylation occurs predominantly at the 6β-position. researchgate.net This stereoselectivity is determined by the specific orientation of the norethindrone molecule within the active site of the CYP3A4 enzyme. acs.org Microbial transformation studies have also demonstrated the stereoselective hydroxylation of norethisterone, with different microorganisms yielding different hydroxylated products, highlighting the specific nature of these enzymatic reactions. koreascience.kr

Subsequent Metabolic Transformations of 6β-Hydroxy Norethindrone

Following its formation, 6β-hydroxy norethindrone can undergo further metabolic conversions. These subsequent transformations can include conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolite and facilitate its excretion from the body. nih.govdrugs.comfda.gov The majority of norethindrone metabolites found in circulation are sulfates, while urinary metabolites are predominantly glucuronides. nih.govdrugs.comfda.gov While the primary focus has been on the formation of 6β-hydroxy norethindrone, it is understood that this metabolite is part of a larger metabolic cascade, ultimately leading to its elimination.

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the attachment of polar molecules to the steroid, increasing its water solubility and preparing it for elimination. For norethindrone and its metabolites, glucuronidation and sulfation are the principal conjugation pathways. nih.gov After the introduction of a hydroxyl group at the 6β-position to form 6β-hydroxy norethindrone, the compound possesses multiple sites available for conjugation, including the original 17β-hydroxyl group and the new 6β-hydroxyl group.

The liver is the primary site for these reactions. It is well-established that metabolites of norethindrone are extensively conjugated. nih.gov The majority of the metabolites found in circulation are sulfate (B86663) conjugates, whereas glucuronide conjugates are the predominant form found in urinary metabolites. nih.gov For instance, known metabolites include Norethindrone-O-glucuronide. nih.gov It is therefore highly probable that 6β-hydroxy norethindrone undergoes conjugation at its hydroxyl groups to form 6β-hydroxy norethindrone glucuronides and sulfates, which are then excreted.

Further Oxidative or Reductive Modifications

In addition to conjugation, 6β-hydroxy norethindrone can be subject to further structural changes, primarily through reduction. The metabolism of the parent compound, norethindrone, extensively involves the reduction of its A-ring. drugbank.com This process is catalyzed by enzymes such as 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases. drugbank.com These enzymatic reactions lead to the formation of various tetrahydronorethisterone isomers. nih.gov

Following this established metabolic pattern, 6β-hydroxy norethindrone is also expected to undergo A-ring reduction. This would result in the formation of various dihydro- and tetrahydro- derivatives of 6β-hydroxy norethindrone. Research on the metabolism of other 6β-hydroxylated steroids, such as those derived from corticosterone, has demonstrated that selective reduction of the A-ring's 4,5 double bond occurs, leading to the formation of 6β-hydroxy-5α- and 6β-hydroxy-5β-pregnane structures which are then further reduced. nih.gov These reductive pathways represent a significant route in the clearance of steroid hormones and their metabolites. Oxidation of norethindrone acetate (B1210297) can also lead to the formation of 6-keto norethindrone acetate, indicating that the 6-hydroxy group can be further oxidized. researchgate.net

Chemical Synthesis and Derivatization Strategies for Research Applications

Development of Synthetic Pathways for 6β-Hydroxy Norethindrone (B1679910)

The generation of 6β-Hydroxy Norethindrone for research purposes relies on controlled chemical synthesis to ensure the production of the correct stereoisomer and to provide a reliable source of the material for use as an analytical standard.

The synthesis of hydroxylated metabolites of norethindrone, including the 6β-hydroxy isomer, can be achieved through the oxidation of a norethindrone acetate (B1210297) derivative. A key preparative method involves the oxidation of the heteroannular 3,5-dienyl acetate derivative of norethindrone acetate (NA). This reaction yields a mixture of products, including 6α-hydroxy, 6β-hydroxy, and 6-keto NA nih.govsynzeal.com. Subsequent chromatographic separation is then required to isolate the desired 6β-hydroxy isomer in a pure form. This approach allows for the preparation of not only 6β-Hydroxy Norethindrone but also its other isomeric forms, which are valuable for comparative studies.

The synthesized 6β-Hydroxy Norethindrone and its acetylated form, 6β-Hydroxy Norethindrone Acetate, serve as essential reference materials and analytical standards for pharmaceutical analysis nih.govsynzeal.com. Their availability is crucial for the accurate identification and quantification of this metabolite in various biological matrices during drug metabolism studies. Several chemical suppliers offer these compounds as certified reference materials, ensuring their purity and suitability for analytical method development and validation synzeal.commedchemexpress.commedchemexpress.eu. The availability of these standards underpins the reliability of data generated in both preclinical and clinical research.

The table below provides details on 6β-Hydroxy Norethindrone and its acetate, which are available as analytical standards.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6β-Hydroxy Norethindrone | 51724-44-8 | C₂₀H₂₆O₃ | 314.42 |

| 6β-Hydroxy Norethindrone Acetate | 6856-27-5 | C₂₂H₂₈O₄ | 356.45 |

Preparative Chemical Methods for Isomeric Hydroxylated Forms

Preparation of Isotopically Labeled 6β-Hydroxy Norethindrone Analogues

Isotopically labeled compounds are indispensable tools in metabolic research, allowing for the precise tracing of metabolic pathways and the quantification of metabolites in complex biological samples.

For metabolic tracing studies of norethindrone, deuterium-labeled analogues of its metabolites are highly valuable. 6β-Hydroxy Norethindrone Acetate-d3 is a commercially available deuterium-labeled analogue of 6β-Hydroxy Norethindrone Acetate medchemexpress.compharmaffiliates.com. The introduction of deuterium (B1214612) atoms provides a mass shift that allows for its differentiation from the endogenous, unlabeled metabolite in mass spectrometry-based analyses. While specific synthesis details for this d3-analogue are proprietary, general methods for the deuteration of norethindrone metabolites have been described. One such approach involves an isotopic exchange with deuterium oxide (D₂O) in alkaline conditions, followed by reduction with sodium borodeuteride (NaBD₄) nih.gov. Such methods can produce pentadeuterated and even octadeuterated analogues of norethindrone metabolites, which can serve as internal standards for quantitative analysis nih.gov. The use of these labeled compounds is a cornerstone of modern metabolomics, enabling accurate flux analysis and pathway elucidation nih.govmedchemexpress.com.

The table below lists a commercially available deuterium-labeled analogue of 6β-Hydroxy Norethindrone Acetate.

| Compound Name | Synonyms | Applications |

| 6β-Hydroxy Norethindrone Acetate-d3 | (6β,17α)-17-(Acetyloxy-d3)-6-hydroxy-19-norpregn-4-en-20-yn-3-one | Oxidative product of labeled Norethindrone; Labeled Norethindrone impurity pharmaffiliates.com |

Chemical Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a widely employed strategy to improve the analytical properties of compounds for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This process can enhance volatility, improve chromatographic separation, and increase ionization efficiency, leading to better sensitivity and specificity of detection jfda-online.comsemanticscholar.org.

6β-Hydroxy Norethindrone possesses both hydroxyl (-OH) and ketone (C=O) functional groups, which are amenable to derivatization.

For the hydroxyl group, silylation is a common and effective strategy, particularly for GC-MS analysis brjac.com.brresearchgate.net. This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) researchgate.net. The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and thermally stable than the parent compound, making it suitable for GC analysis researchgate.net.

The ketone group can also be derivatized to enhance detection, especially in LC-MS. Reagents like hydroxylamine (B1172632) can react with the ketone to form an oxime, which can improve ionization efficiency qps.com. Another approach for enhancing sensitivity in LC-MS/MS is the use of reagents like dansyl chloride, which can react with phenolic hydroxyl groups and has been used for the analysis of related steroids like ethinyl estradiol (B170435), often analyzed alongside norethindrone researchgate.netnih.gov. The derivatization of the ketone group can also be achieved by converting it to its enol form, which can then be silylated brjac.com.br.

These derivatization strategies provide analytical chemists with a versatile toolkit to develop robust and sensitive methods for the detection and quantification of 6β-Hydroxy Norethindrone in various research settings.

The table below summarizes common derivatization strategies for the functional groups present in 6β-Hydroxy Norethindrone.

| Functional Group | Derivatization Strategy | Common Reagents | Analytical Technique | Benefit |

| Hydroxyl (-OH) | Silylation | BSTFA, MSTFA, TMCS | GC-MS | Increased volatility and thermal stability researchgate.netresearchgate.net |

| Ketone (C=O) | Oximation | Hydroxylamine | LC-MS | Improved ionization efficiency qps.com |

| Phenolic Hydroxyl (in related steroids) | Dansylation | Dansyl Chloride | LC-MS/MS | Enhanced sensitivity researchgate.netnih.gov |

| Ketone (C=O) | Enolization followed by Silylation | Base followed by silylating agent | GC-MS | Increased volatility and thermal stability brjac.com.br |

Advanced Analytical Methodologies for Characterization and Quantification of 6beta Hydroxy Norethindrone

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 6β-Hydroxy Norethindrone (B1679910) from complex biological matrices or pharmaceutical formulations. The choice of technique depends on the specific requirements of the analysis, such as the desired resolution, speed, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of steroids and their metabolites. derpharmachemica.com For 6β-Hydroxy Norethindrone, developing a robust HPLC method involves optimizing several parameters to achieve adequate separation from the parent compound, Norethindrone, and other related substances or impurities.

A typical Reversed-Phase HPLC (RP-HPLC) method, which is commonly used for steroid analysis, would employ a C18 column. ijpsonline.comjapsonline.com The mobile phase often consists of a mixture of an aqueous component (like deionized water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ijpsonline.comjapsonline.com The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to ensure effective separation. innovareacademics.ininnovareacademics.in For instance, a mobile phase composition of deionized water and acetonitrile in a 60:40 (v/v) ratio has been utilized for the separation of Norethindrone, with detection often performed using a UV detector at a wavelength of around 245 nm. ijpsonline.com

Method validation is a critical aspect of HPLC method development, ensuring the method is linear, accurate, precise, specific, and robust, in line with guidelines from the International Conference on Harmonisation (ICH). ijpsonline.com Linearity is assessed by analyzing a series of standard solutions over a defined concentration range. derpharmachemica.com Accuracy is determined by recovery studies, while precision is evaluated through repeatability and intermediate precision assessments. Specificity ensures that the peak corresponding to 6β-Hydroxy Norethindrone is free from interference from other components in the sample matrix.

Table 1: Example of HPLC Method Parameters for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Scientific C18 (250×4.6 mm ID, 5 µm pore size) | ijpsonline.com |

| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) | ijpsonline.com |

| Flow Rate | 1.3 ml/min | ijpsonline.com |

| Detection Wavelength | 245 nm | ijpsonline.com |

| Injection Volume | 100 μl | ijpsonline.com |

Gas Chromatography (GC) for Steroid Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of steroids and their metabolites, including those of Norethindrone. nih.govnih.govdeepdyve.com Due to the low volatility of steroids, derivatization is often a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov Common derivatization agents for steroids include silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms trimethylsilyl (B98337) (TMS) ether derivatives. researchgate.net

The analysis of Norethindrone metabolites, such as the major metabolite 3α,5α-tetrahydronorethisterone, has been successfully performed using GC-MS after derivatization to their dimethylethylsilyl ether derivatives. nih.gov This approach offers high sensitivity and accuracy. nih.gov The separation is typically achieved on a capillary column, such as one coated with 5% phenyl methyl silicone. mdpi.com The selection of the column and temperature programming are critical for resolving closely related steroid isomers.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. creative-proteomics.comresearchgate.net This is achieved by using columns packed with sub-2 µm particles and instrumentation capable of handling the resulting high back-pressures. researchgate.netnih.gov

For the analysis of Norethindrone and its metabolites, UPLC can provide much faster analysis times, often reducing a run from minutes in HPLC to under a minute in UPLC, while maintaining or even enhancing separation efficiency. nih.gov This high-throughput capability is particularly advantageous in pharmaceutical quality control and bioanalytical studies. creative-proteomics.com A UPLC-MS/MS method for the determination of Norethindrone in human plasma has been developed and validated over a wide concentration range, demonstrating the technique's sensitivity. researchgate.net The separation is often performed on specialized columns like an Acquity UPLC BEH C18 column. nih.govijbpas.com The reduced solvent consumption associated with UPLC also offers environmental and cost benefits. creative-proteomics.com

Table 2: Comparison of Chromatographic Techniques for Steroid Analysis

| Technique | Key Advantages | Common Application for 6β-Hydroxy Norethindrone | Reference |

|---|---|---|---|

| HPLC | Robust, widely available, versatile | Routine quality control, separation from parent drug and impurities | derpharmachemica.com |

| GC | High resolution, suitable for volatile compounds (with derivatization) | Analysis of metabolites in biological fluids, structural elucidation when coupled with MS | nih.govnih.gov |

| UPLC | High speed, high resolution, high sensitivity, reduced solvent use | High-throughput screening, bioanalytical quantification in plasma | researchgate.netcreative-proteomics.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 6β-Hydroxy Norethindrone, providing not only quantitative data but also crucial information for structural confirmation.

Fragmentation Pattern Analysis

When coupled with a separation technique like GC or LC, mass spectrometry can provide detailed structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, often used with GC, the molecule is bombarded with electrons, causing it to ionize and break apart into characteristic fragment ions. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern revealing details about its structure. libretexts.org For steroids, specific cleavages of the ring structure and loss of functional groups produce a unique set of fragment ions. For instance, the fragmentation of TMS-derivatized steroids can provide information about the location of hydroxyl groups. researchgate.net

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and then fragmented to produce product ions. This technique, often used with LC (LC-MS/MS), is highly selective and sensitive, making it ideal for quantifying low levels of metabolites in complex matrices like plasma. researchgate.netijbpas.com The fragmentation of Norethindrone and its metabolites would be expected to involve characteristic losses, such as the ethynyl (B1212043) group and hydroxyl groups, which aid in their identification.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of a compound like 6β-Hydroxy Norethindrone and distinguishing it from other molecules with the same nominal mass. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision is crucial for identifying unknown metabolites and for confirming the structure of synthesized reference standards. HRMS can establish the molecular formula of a compound, such as C₂₀H₂₆O₃ for 6β-Hydroxy Norethindrone, with a high degree of confidence. synthinkchemicals.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of new chemical entities, including drug metabolites. They provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural and stereochemical assignment of 6beta-Hydroxy Norethindrone. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map out the entire carbon skeleton and the precise spatial orientation of every proton.

The introduction of a hydroxyl group at the C-6 position of the norethindrone steroid frame creates a new stereocenter. Determining the orientation of this hydroxyl group (whether it is in the alpha or beta position) is crucial and can be definitively established using NMR. researchgate.netnih.gov The chemical shifts of the C-6 proton (H-6) and adjacent protons, as well as their coupling constants, are highly sensitive to the stereochemistry. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing direct evidence for their relative spatial positioning. For instance, a NOESY correlation between the H-6 proton and the C-19 methyl group (if it were present, though norethindrone is a 19-nor steroid) or other nearby axial or equatorial protons would confirm the stereochemical assignment. mdpi.com

The complete assignment of all proton (¹H) and carbon (¹³C) signals is achieved using a suite of NMR experiments.

| NMR Experiment | Purpose for Structural Assignment of this compound |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Key signals include the ethynyl proton, olefinic proton, and the proton at C-6. |

| ¹³C NMR | Shows all unique carbon atoms in the molecule, including the carbonyl carbon (C-3), olefinic carbons (C-4, C-5), and the carbon bearing the new hydroxyl group (C-6). researchgate.net |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the steroid rings. mdpi.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom to which it is directly attached, linking the ¹H and ¹³C assignments. mdpi.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular structure. mdpi.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals protons that are close to each other in space, regardless of whether they are bonded. This is the primary method for confirming stereochemical assignments, such as the beta-orientation of the C-6 hydroxyl group. mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Each type of functional group absorbs infrared radiation at a characteristic frequency, making IR an excellent tool for functional group identification. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features. The spectrum of the parent compound, norethindrone, shows characteristic peaks for its functional groups, which would be retained and supplemented in the metabolite. nist.gov

Key IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkynyl C-H (C≡C-H) | Stretching | ~3300 (sharp) |

| α,β-Unsaturated Ketone (C=O) | Stretching | ~1665 |

| Alkene (C=C) | Stretching | ~1615 |

| Alkyne (C≡C) | Stretching | ~2100 (weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for identifying conjugated systems. The primary chromophore (light-absorbing part) in this compound is the α,β-unsaturated ketone system in the A-ring. This conjugated system absorbs UV light at a specific wavelength, known as the maximum absorbance (λmax). While the introduction of the 6-beta hydroxyl group may cause a minor shift (a bathochromic or hypsochromic shift), the λmax is expected to be close to that of the parent compound, norethindrone, which has a reported UV maximum around 240-256 nm in various solvents. derpharmachemica.comwisdomlib.org This property is routinely exploited for the detection of the metabolite in chromatographic methods like HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Development and Validation of Quantitative Analytical Methods

The development and validation of robust quantitative analytical methods are prerequisites for studying the formation and disposition of this compound in biological systems. These methods must be proven to be reliable, reproducible, and accurate for their intended purpose.

In vitro biotransformation studies are conducted to identify the metabolic pathways of a drug and the enzymes responsible. The formation of this compound from Norethindrone is a classic example of a Phase I hydroxylation reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major enzyme involved in steroid metabolism. pharmacylibrary.comnih.gov

Quantitative analytical methods, typically LC-MS/MS, are developed to measure the concentration of this compound produced over time in in vitro systems. These systems can include human liver microsomes (HLM), which contain a pool of drug-metabolizing enzymes, or recombinant systems that express a single specific CYP enzyme (e.g., recombinant human CYP3A4). researchgate.net By measuring the rate of metabolite formation at different substrate concentrations, researchers can determine key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). This information is vital for predicting potential drug-drug interactions. The validation of such methods ensures that the measurements are accurate and precise, allowing for reliable kinetic analysis. researchgate.net

Components of a Typical in vitro Biotransformation Assay

| Component | Purpose |

|---|---|

| Enzyme Source | Human Liver Microsomes (HLM), S9 fraction, or recombinant CYP enzymes (e.g., CYP3A4). |

| Substrate | Norethindrone. |

| Cofactor | NADPH regenerating system (required for CYP enzyme activity). |

| Buffer | Maintains physiological pH (e.g., potassium phosphate (B84403) buffer, pH 7.4). |

| Incubation | Performed at 37°C to mimic physiological temperature. |

| Quenching | The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which also precipitates proteins. |

| Analysis | Samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formed this compound. |

Following in vitro characterization, the metabolism and pharmacokinetics of a drug are investigated in preclinical animal models (e.g., rats, dogs, monkeys). mdpi.com To support these studies, bioanalytical methods for quantifying both the parent drug (Norethindrone) and its significant metabolites, including this compound, in biological matrices like plasma, urine, and tissues must be developed and rigorously validated.

The method of choice is almost universally LC-MS/MS due to its superior sensitivity and selectivity, which are necessary to measure the low concentrations often encountered in pharmacokinetic studies. qps.comresearchgate.net The validation is performed according to strict guidelines from regulatory agencies (e.g., FDA, EMA) to ensure the integrity of the data. A full validation assesses several key performance characteristics. researchgate.net

Key Validation Parameters for Bioanalytical Methods in Preclinical Research

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample (e.g., endogenous substances, other metabolites). | No significant interference at the retention time of the analyte and internal standard. |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of repeated measurements to each other (assessed as intra-day and inter-day precision). | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Signal should be ≥ 5 times the blank signal; accuracy and precision criteria must be met. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of matrix components on the ionization of the analyte. | Assessed to ensure it does not compromise accuracy and precision. |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial value. |

Structural and Conformational Analysis of 6beta Hydroxy Norethindrone

Stereochemical Considerations of the 6beta-Hydroxyl Group

6beta-Hydroxy Norethindrone (B1679910) is a specific stereoisomer of 6-hydroxynorethindrone. The designation "6-beta" (6β) indicates that the hydroxyl group at the sixth carbon position is oriented above the plane of the steroid's B-ring, following established stereochemical nomenclature for steroids. This orientation is distinct from its epimer, 6alpha-hydroxy norethindrone, where the hydroxyl group would be positioned below the plane.

The precise stereochemistry of 6beta-Hydroxy Norethindrone is defined by multiple chiral centers within its steroidal nucleus. The absolute configuration is specified in its IUPAC name: (6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. clearsynth.com This defined arrangement is critical, as different stereoisomers can exhibit varied biological activities and metabolic profiles. The compound is recognized as a metabolite and an impurity of norethindrone. clearsynth.comchemical-suppliers.eu The synthesis of specific stereoisomers, such as the 6α- and 6β-hydroxy derivatives, can be achieved through targeted chemical methods, like the oxidation of a heteroannular 3,5-dienyl acetate (B1210297) derivative of norethindrone acetate. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for understanding the structural and energetic properties of molecules like this compound at an atomic level. researchgate.net These techniques allow for the analysis of conformational preferences and interactions with enzymes, providing insights that are often difficult to obtain through experimental means alone. escholarship.org

The steroid nucleus of this compound is a complex and conformationally rich structure. The A, B, C, and D rings can adopt various conformations, such as chair, half-chair, screw-boat, and envelope forms. researchgate.netresearchgate.net Conformational analysis of related 4-en-3-one steroids shows that the A-ring typically prefers a 1α,2β half-chair conformation. researchgate.net

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a protein, such as an enzyme. mdpi.com For this compound, a primary metabolite of norethindrone, docking studies would be particularly relevant for understanding its interaction with Cytochrome P450 (CYP) enzymes, which are responsible for its formation. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target enzyme (e.g., a CYP isoform). tjpr.org Using software like AutoDock or Glide, the ligand is computationally placed into the enzyme's active site in numerous possible orientations. tjpr.orgnih.gov A scoring function then calculates the binding energy for each pose, with lower energies indicating a more favorable interaction. tjpr.org These studies can identify key interactions, such as hydrogen bonds between the ligand's hydroxyl groups and amino acid residues in the active site, or hydrophobic interactions with nonpolar residues. tjpr.org Such analyses can help rationalize why hydroxylation occurs specifically at the 6β-position and predict the compound's potential to inhibit or interact with various enzymes. researchgate.net

Conformational Analysis and Energy Minimization

Impact of 6beta-Hydroxylation on Overall Molecular Geometry and Rigidity

The addition of the 6β-hydroxyl group significantly alters the molecular landscape of norethindrone. Norethindrone itself is a 19-nortestosterone derivative, characterized by a 3-oxo-Δ(4) steroid structure. nih.gov

The introduction of the sp3-hybridized hydroxyl group at the C6 position on the B-ring has several consequences:

Increased Polarity: The hydroxyl group adds a polar functional group to a largely hydrophobic steroid core, which can influence its solubility and interactions with polar residues in enzyme active sites.

Steric Effects: The beta-orientation places the hydroxyl group in a relatively axial position on the B-ring. This introduces steric bulk that can distort the local geometry of the B-ring and adjacent A-ring from their preferred conformations in the parent norethindrone molecule.

Modified Electronic Profile: The electron-withdrawing nature of the oxygen atom can subtly alter the electron distribution across the steroid skeleton.

Altered Rigidity and Flexibility: The steric hindrance and potential for intramolecular hydrogen bonding involving the 6β-hydroxyl group can restrict the conformational flexibility of the B-ring and, by extension, the entire molecule. This can lock the molecule into a more rigid conformation compared to the parent compound, which can have profound effects on its ability to fit into a specific receptor or active site. The conformational preferences of the rings in the hydroxylated compound may shift, for instance, from a standard chair to a more distorted chair or boat conformation to accommodate the new substituent. researchgate.net

Mentioned Compounds

Biological Activity and Molecular Interactions in Preclinical Research Systems

Receptor Binding Affinities in in vitro Models

The interaction of a compound with hormonal receptors is a primary determinant of its potential biological activity. However, specific data quantifying the binding affinity of 6beta-Hydroxy Norethindrone (B1679910) to key steroid receptors are not extensively detailed in publicly available scientific literature. While its parent compound, norethindrone, and other metabolites have been studied, the binding profile of the 6-beta-hydroxylated form remains largely uncharacterized.

Interaction with Progesterone (B1679170) Receptors

There is a lack of specific research data on the binding affinity of 6beta-Hydroxy Norethindrone for progesterone receptors (PR). Studies have focused more on norethindrone and its 5-alpha-reduced metabolites. researchgate.net Therefore, no quantitative binding affinity values or comparative analyses for this compound's interaction with PR are available at this time.

Interaction with Androgen Receptors

Similarly, the specific binding affinity of this compound for androgen receptors (AR) has not been documented in the reviewed scientific literature. Research into the androgenic activity of norethindrone metabolites has primarily investigated the 5-alpha-reduced forms, which have shown some affinity for AR, but this data cannot be extrapolated to the 6-beta-hydroxy metabolite. researchgate.net

Evaluation of Estrogen Receptor Affinity

The binding affinity of this compound for estrogen receptors (ER-alpha and ER-beta) has not been specifically determined in available research. Studies on other norethindrone metabolites, such as 3-beta,5-alpha-tetrahydro norethisterone, have demonstrated an ability to bind to estrogen receptors, suggesting that metabolism can significantly alter the hormonal activity of the parent compound. researchgate.netbioscientifica.com However, direct evidence and affinity values for this compound are absent.

Enzymatic Modulation and Inhibition Studies in vitro

This compound is recognized as a metabolite of its parent compound, norethindrone (also known as norethisterone). Its formation is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4, which catalyzes the 6-beta-hydroxylation of norethindrone. drugbank.comwikipedia.org This metabolic pathway is a common route for the clearance of many steroid compounds.

While its formation via enzymatic action is known, there are no available in vitro studies that investigate the potential for this compound itself to act as a modulator or inhibitor of CYP enzymes or other key enzymes involved in steroidogenesis.

Cellular and Molecular Mechanisms of Action in Established Research Models

The downstream effects of a compound, such as changes in gene expression, provide insight into its mechanism of action at a cellular level.

Gene Expression Modulation in Cell Lines (e.g., Ishikawa cells)

The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is a well-established model for studying the effects of hormones like estrogen and progesterone on the endometrium. However, a review of the scientific literature reveals no studies that have specifically examined the effect of this compound on gene expression in Ishikawa cells or other relevant cell lines. Research in this area has focused on the effects of parent hormones or other therapeutic agents. nih.gov

Effect on Intracellular Signaling Pathways

Direct research on the specific effects of 6β-Hydroxy Norethindrone on intracellular signaling pathways is limited. However, inferences can be drawn from the known mechanisms of its parent compound, norethindrone, and the metabolic pathways of structurally similar progestins.

Norethindrone primarily exerts its effects by binding to and activating intracellular steroid hormone receptors, which then modulate the transcription of target genes. The main signaling pathways influenced by norethindrone and potentially by its metabolites include:

Progesterone Receptor (PR) Signaling: As a progestin, norethindrone is a potent agonist of the progesterone receptor. wikipedia.org This interaction is central to its contraceptive and therapeutic effects. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, initiating a cascade of gene expression that alters cellular function in target tissues like the endometrium. drugbank.com It is plausible that 6β-Hydroxy Norethindrone also interacts with the progesterone receptor, though the affinity and efficacy of this interaction are not well-characterized in the existing literature. Studies on the structurally related progestin trimegestone (B1683257) have shown that its 6β-hydroxy metabolite retains considerable progestogenic potency, suggesting a similar potential for 6β-Hydroxy Norethindrone. portico.org

Androgen Receptor (AR) Signaling: Norethindrone is known to possess weak androgenic activity due to its interaction with the androgen receptor. wikipedia.orgnih.gov This can lead to androgenic side effects in some individuals. The binding of norethindrone to the AR can trigger the transcription of androgen-responsive genes. Research on the 6β-hydroxy metabolite of trimegestone indicates negligible affinity for the androgen receptor. portico.org This suggests that the 6β-hydroxylation of norethindrone might lead to a metabolite with reduced or no androgenic activity compared to the parent compound.

Estrogen Receptor (ER) Signaling: Norethindrone itself has very low affinity for the estrogen receptor. wikipedia.org Its estrogenic effects are primarily attributed to its metabolic conversion to the potent estrogen, ethinyl estradiol (B170435). wikipedia.org The 6β-hydroxy metabolite of trimegestone also shows negligible affinity for the estrogen receptor, making it unlikely that 6β-Hydroxy Norethindrone would directly mediate significant estrogenic effects through this pathway. portico.org

The hydroxylation of norethindrone is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. wikipedia.org The introduction of a hydroxyl group at the 6β position can alter the steroid's three-dimensional structure, which in turn can affect its binding affinity and subsequent activation of intracellular signaling pathways.

Comparative Biological Activity with Norethindrone and Other Metabolites

The biological activity of 6β-Hydroxy Norethindrone is best understood in comparison to its parent compound, norethindrone, and its other major metabolites, such as the 5α-reduced derivatives. Metabolism significantly alters the pharmacological profile of norethindrone. nih.gov

Norethindrone is a potent progestin with weak androgenic properties. wikipedia.orgnih.gov Its primary metabolites are formed through the reduction of the A-ring and hydroxylation. drugbank.comfda.gov The 5α-reduced metabolites, for instance, exhibit a different activity profile compared to norethindrone. 5α-dihydronorethisterone (5α-NET) has a lower affinity for the progesterone receptor but a higher affinity for the androgen receptor compared to norethindrone. nih.gov

The following table provides a comparative overview of the known and inferred biological activities of norethindrone and its metabolites.

| Compound | Progestogenic Activity | Androgenic Activity | Estrogenic Activity |

|---|---|---|---|

| Norethindrone | Potent | Weak | Very Weak (primarily via metabolism to ethinyl estradiol) wikipedia.org |

| 5α-Dihydronorethisterone (5α-NET) | Reduced compared to Norethindrone nih.gov | Increased compared to Norethindrone nih.gov | Not significant |

| 6β-Hydroxy Norethindrone | Likely retained, but potentially reduced compared to Norethindrone | Likely negligible | Likely negligible |

Pharmacokinetic Investigations in Non Human Research Models

Metabolic Fate and Distribution in Animal Models

In vivo studies in animal models are essential to understand how a compound and its metabolites are distributed throughout the body and how metabolism differs between species.

The metabolic pathway of Norethindrone (B1679910), including its 6beta-hydroxylation, exhibits notable variation across different animal species. As established in human liver microsome studies, CYP3A4 is the major enzyme responsible for Norethindrone hydroxylation. nih.gov Parallels are seen in other species where the CYP3A subfamily is also a key player. For example, in the metabolism of cinobufagin, a different steroid, CYP3A enzymes were found to be responsible for its hydroxylation in mouse, dog, minipig, and monkey liver microsomes, similar to the role of CYP3A4 in humans. nih.gov

Significant metabolic differences are often observed in rats compared to other species. For the related progestin desogestrel, its active metabolite was found to be a major product in rabbit, dog, and human hepatic microsomes, but only a minor metabolite in rat hepatic microsomes. fda.gov This suggests that the metabolic profile in rats can be distinct from that in dogs, monkeys, or humans. In studies with greyhounds, various hydroxylated metabolites of Norethindrone, including diols and triols, were identified, indicating that hydroxylation is a significant metabolic route in this species. researchgate.net

The table below provides a comparative overview of Norethindrone metabolism across different species, based on direct and analogous steroid metabolism studies.

| Species | Primary Metabolic Pathway(s) | Key Enzymes (Observed or Inferred) | Reference |

| Human | A-ring reduction, Hydroxylation | 3α/β-HSD, 5α/β-reductase, CYP3A4 | nih.govdrugbank.com |

| Dog (Greyhound) | Hydroxylation, Conjugation | CYP3A (inferred), UGTs | researchgate.net |

| Rat | A-ring reduction, Hydroxylation (potentially different profile from other species) | 3α/β-HSD, 5α/β-reductase, CYPs | fda.gov |

| Monkey | Hydroxylation | CYP3A (inferred) | nih.gov |

This interactive table compares the known metabolic pathways and enzymes for Norethindrone and analogous compounds in various species.

Excretion Profiles of 6beta-Hydroxy Norethindrone Metabolites in Preclinical Studies

Following metabolism, the resulting compounds are eliminated from the body. Preclinical studies using radiolabeled Norethindrone have characterized its excretion profile in animal models. The primary routes of elimination are through urine and feces.

After administration, a significant portion of Norethindrone is excreted as various metabolites. Studies have shown that approximately 51% of an administered dose is recovered in the urine, with another 20-40% eliminated in the feces. drugbank.com The excreted metabolites are typically in conjugated forms, primarily as glucuronides and sulfates, which increases their water solubility and facilitates elimination. drugbank.comwikipedia.org In greyhounds, hydroxylated metabolites of Norethindrone were found to be predominantly excreted as glucuronic acid conjugates in the urine. researchgate.net While specific excretion data for this compound is not detailed, it would be expected to be eliminated as part of this broader profile of hydroxylated and conjugated metabolites.

| Excretion Route | Percentage of Administered Dose | Form of Excreted Compounds | Reference |

| Urine | ~51% | Metabolites (primarily glucuronide and sulfate (B86663) conjugates) | drugbank.com |

| Feces | 20% - 40% | Metabolites | drugbank.com |

This interactive table outlines the general excretion profile of Norethindrone and its metabolites in preclinical studies.

Future Research Directions and Development of Research Models

Elucidation of Comprehensive Metabolic Networks for Norethindrone (B1679910) Metabolites

Norethindrone undergoes extensive metabolism in the liver, primarily through reduction and hydroxylation, followed by conjugation with sulfates and glucuronides. drugbank.comnih.govfda.gov The cytochrome P450 enzyme system, particularly CYP3A4, plays a significant role in its oxidative metabolism. drugbank.comnih.govwikipedia.org While major pathways have been identified, a fully comprehensive, quantitative network of all metabolites, including 6-beta-Hydroxy Norethindrone, remains to be elucidated.

Future research should aim to map these intricate metabolic pathways comprehensively. This involves identifying all primary and secondary metabolites, the specific enzymes responsible for each transformation (including CYPs and hydroxysteroid dehydrogenases), and the kinetics of these reactions. drugbank.com Understanding the complete network is crucial for predicting variability in drug response and potential drug-drug interactions, as inducers or inhibitors of these enzymes can significantly alter metabolite profiles. wikipedia.orgnih.govnih.gov For instance, CYP3A4 inducers have been shown to decrease norethindrone exposure significantly. wikipedia.orgnih.gov

Development of Advanced in vitro Models for Predicting Metabolic Outcomes

Predicting the metabolic fate of steroids like norethindrone relies heavily on in vitro models. wada-ama.org Current models include subcellular fractions like human liver microsomes and S9 fractions, which contain phase I and some phase II enzymes, as well as immortalized cell lines. dshs-koeln.dewada-ama.org While useful, these systems can have limitations, such as a lack of complete metabolic competence or the absence of the complex, three-dimensional architecture of the liver. nih.govoup.com

The development of more sophisticated in vitro models represents a critical future direction. These advanced models could provide more accurate predictions of in vivo metabolic outcomes, including the formation rates of specific metabolites like 6-beta-Hydroxy Norethindrone. Key areas for development include:

3D Liver Spheroids and Organoids: These models better replicate the complex cell-cell interactions and architecture of the liver, potentially offering more physiologically relevant metabolic activity.

Liver-on-a-Chip (Microphysiological Systems): These microfluidic devices can model the function of the liver lobule, allowing for the study of metabolite formation and clearance under dynamic flow conditions that mimic blood flow.

Genetically Engineered Cell Lines: Developing cell lines that express a wider and more stable profile of drug-metabolizing enzymes, or cell lines like the H295R adrenal model which can be used to study steroid synthesis and metabolism, could improve predictive accuracy. nih.govjst.go.jpepa.gov

Table 2: Comparison of In Vitro Models for Steroid Metabolism Studies

| Model Type | Advantages | Limitations | Future Development Focus |

|---|---|---|---|

| Liver Microsomes/S9 Fractions | High concentration of Phase I enzymes (CYPs); cost-effective. dshs-koeln.dewada-ama.org | Lack of cellular structure; limited Phase II activity; no transport processes. wada-ama.org | Integration into more complex systems; better characterization of enzyme kinetics. |

| 2D Cell Cultures (e.g., HepG2) | Intact cell structure; includes transporters and co-factor regeneration. nih.gov | Often have low or non-physiological expression of key metabolic enzymes (especially CYPs). nih.gov | Transfection with key enzyme-encoding mRNAs to enhance metabolic competence. nih.gov |

| Primary Human Hepatocytes | Gold standard; contain a full complement of metabolic enzymes and transporters. nih.gov | Limited availability; high cost; rapid de-differentiation and loss of function in culture. | Improved culture techniques to maintain phenotype; use in 3D formats. |

Integration of in silico Approaches with Experimental Data for Mechanistic Understanding

Computational, or in silico, modeling is a powerful tool for predicting drug metabolism. researchgate.netnih.gov Approaches range from quantitative structure-activity relationship (QSAR) models and molecular docking to machine learning and deep learning algorithms. frontiersin.orgnih.gov These tools can predict sites of metabolism (SoMs) on a drug molecule and identify which enzymes are likely to be involved. nih.gov

A key future direction is the tighter integration of these in silico predictions with experimental data from advanced in vitro models. researchgate.netnih.gov This iterative cycle can lead to a deeper mechanistic understanding:

Prediction: In silico tools predict the likelihood of hydroxylation at various positions on the norethindrone molecule, highlighting the C6-beta position.

Verification: Advanced in vitro models (e.g., 3D liver organoids) are used to experimentally measure the formation of predicted metabolites, including 6-beta-Hydroxy Norethindrone.

Refinement: Discrepancies between predictions and experimental results are used to refine the computational models, improving their predictive power for new compounds. frontiersin.org

This integrated approach can create highly accurate kinetic models of metabolic networks, capable of simulating the dynamics of metabolite formation and clearance under various conditions. frontiersin.orgfrontiersin.org

Exploration of Novel Roles for 6-beta-Hydroxy Norethindrone in Steroidogenesis or Xenobiotic Metabolism

While often considered an inactive product of detoxification, metabolites can sometimes possess their own biological activity. Future research should explore the possibility that 6-beta-Hydroxy Norethindrone is not merely an inert byproduct but may have novel physiological roles. Two key areas of investigation are its potential influence on steroidogenesis and xenobiotic metabolism.

Steroidogenesis: The adrenal cortex and gonads are sites of complex steroid synthesis. jst.go.jp Research could investigate whether 6-beta-Hydroxy Norethindrone can interact with steroidogenic enzymes (e.g., other CYPs, HSDs), potentially modulating the production of endogenous hormones like cortisol or androgens. In vitro models using adrenal cell lines (e.g., H295R) would be invaluable for screening such effects. jst.go.jp

Xenobiotic Metabolism: The metabolism of many drugs is regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which control the expression of enzymes like CYP3A4. It is plausible that steroid metabolites could act as ligands for these receptors. Future studies could test whether 6-beta-Hydroxy Norethindrone can bind to and activate or inhibit these receptors, thereby influencing the metabolism of other co-administered drugs. This would represent a novel mechanism of drug-drug interaction mediated by a metabolite.

Table 3: Potential Research Questions on the Bioactivity of 6-beta-Hydroxy Norethindrone

| Research Area | Key Question | Experimental Approach | Potential Implication |

|---|---|---|---|

| Steroidogenesis | Does 6-beta-Hydroxy Norethindrone alter the expression or activity of key steroidogenic enzymes (e.g., CYP11A1, CYP17A1, 3β-HSD)? | Incubating adrenal or gonadal cell lines (e.g., H295R) with the metabolite and measuring hormone output via LC-MS. | A previously unknown endocrine-modulating effect. |

| Xenobiotic Metabolism Regulation | Can 6-beta-Hydroxy Norethindrone bind to and activate nuclear receptors like PXR or CAR? | Reporter gene assays in transfected cells; ligand binding assays. | A new mechanism for drug-drug interactions involving norethindrone. |

Q & A

Q. What inclusion criteria minimize confounding in clinical studies of 6β-Hydroxy Norethindrone?

- Methodological Answer : Exclude participants with CYP3A4 polymorphisms (e.g., CYP3A41B alleles), hepatic impairment, or concomitant medications altering enzyme activity. Stratify by hormonal status (e.g., menstrual phase, menopause) to control endogenous hormone interference. Documented criteria from HIV+ trials (e.g., CD4+ >200 cells/µL) provide a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.